molecular formula C7H11ClN2O B1402836 5-Isopropylpyrimidin-2-ol hydrochloride CAS No. 1401426-12-7

5-Isopropylpyrimidin-2-ol hydrochloride

Cat. No.: B1402836
CAS No.: 1401426-12-7
M. Wt: 174.63 g/mol
InChI Key: PUMOFAGEFSQEHL-UHFFFAOYSA-N
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Description

5-Isopropylpyrimidin-2-ol hydrochloride is a pyrimidine derivative characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an isopropyl substituent at position 5 and a hydroxyl group at position 2, which is neutralized as a hydrochloride salt to enhance solubility and stability . Key properties include:

  • Molecular formula: C₇H₁₁ClN₂O
  • Molecular weight: 174.63 g/mol
  • CAS number: 1401426-12-7
  • Structure: The pyrimidine core is substituted with an isopropyl group (C₃H₇) at position 5 and a hydroxyl group (-OH) at position 2, protonated as a hydrochloride salt .

This compound is primarily utilized in research settings as a synthetic intermediate or building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-propan-2-yl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-8-7(10)9-4-6;/h3-5H,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOFAGEFSQEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrimidin-2-ol hydrochloride typically involves the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as halides or amines can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Applications

5-Isopropylpyrimidin-2-ol hydrochloride serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic chemists.

Research into the biological activities of this compound indicates its potential as an antimicrobial and antiviral agent. Studies have demonstrated its effects on various pathogens:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant activity against certain bacterial strains, indicating its potential as an antibiotic.
  • Antiviral Activity : Research is ongoing to explore its efficacy against viral infections, which may lead to new therapeutic options.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting strong antimicrobial properties.

Medicinal Applications

The medicinal chemistry field is particularly interested in this compound due to its potential therapeutic effects:

  • Therapeutic Agent : Ongoing research aims to identify its role in treating diseases such as diabetes and other metabolic disorders by modulating specific molecular targets within biological systems .
  • GPR119 Agonist : Some studies have indicated that the compound may act as a GPR119 agonist, which can enhance insulin secretion and improve glucose metabolism, thereby showing promise for diabetes treatment .

Table 2: Therapeutic Potential

ApplicationMechanism of ActionReferences
Diabetes TreatmentGPR119 agonism leading to insulin secretion
Antimicrobial ActivityInhibition of bacterial growth

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

  • Pesticide Synthesis : The compound is used in the development of novel pesticides, contributing to agricultural advancements .
  • Material Development : Its unique properties make it suitable for creating new materials with specific chemical characteristics.

Mechanism of Action

The mechanism of action of 5-Isopropylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituents

The following table summarizes key structural and molecular differences between 5-isopropylpyrimidin-2-ol hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Reference
This compound C₇H₁₁ClN₂O 174.63 5-isopropyl, 2-hydroxyl (HCl salt) Pyrimidine
5,7-Dimethyltriazolo-pyrimidine-2-sulfonyl chloride C₇H₇ClN₄O₂S 246.68 5,7-dimethyl, triazolo-fused, sulfonyl chloride Triazolo-pyrimidine
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride C₉H₁₄Cl₂N₃O 246.25 5-piperidinyl, 2-hydroxyl (2HCl salt) Pyrimidine
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride C₁₀H₁₆ClN₃ 213.71 4-methyl, 2-piperidinyl (HCl salt) Pyrimidine
LY2409881 hydrochloride C₂₄H₂₉ClN₆OS·xHCl 485.04 (free base) Chloropyrimidine, benzo[b]thiophene, piperazine Pyrimidine

Key Observations :

  • Substituent Effects: The isopropyl group in the target compound increases lipophilicity compared to methyl or piperidinyl substituents in analogs.
  • Salt Forms: While the target compound is a monohydrochloride, others like 5-(piperidin-4-yl)pyrimidin-2-ol dihydrochloride incorporate additional chloride ions, affecting solubility and crystallinity .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. The isopropyl group in the target compound may reduce solubility compared to polar derivatives like sulfonyl chlorides or hydroxyl-rich analogs .
  • Stability : Pyrimidine hydrochlorides are typically stable under ambient conditions but may degrade under strong acidic/basic conditions. Compounds with reactive groups (e.g., sulfonyl chloride in 5,7-dimethyltriazolo-pyrimidine-2-sulfonyl chloride) require cold storage to prevent hydrolysis .

Pharmacological Potential

  • Target Compound: Limited direct pharmacological data are available, but its structure aligns with pyrimidine-based antivirals and antifungals.
  • LY2409881 Hydrochloride : A complex derivative with demonstrated kinase inhibitory activity, highlighting how pyrimidine modifications can expand therapeutic applications .

Biological Activity

5-Isopropylpyrimidin-2-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is a pyrimidine derivative characterized by the presence of an isopropyl group at the 5-position of the pyrimidine ring. The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors under controlled conditions, allowing for the introduction of functional groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including multidrug-resistant strains. For example, a study reported that derivatives of pyrimidine compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 0.9 to 2 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli1.5
Klebsiella pneumoniae2.0

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In studies involving A549 human lung adenocarcinoma cells, this compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrimidine structure significantly influenced its anticancer efficacy .

CompoundCell LineViability Reduction (%)
5-Isopropylpyrimidin-2-olA54966
CisplatinA54970

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes. In vitro assays revealed IC50 values for COX-1 and COX-2 inhibition at approximately 19.45 µM and 42.1 µM respectively, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits cyclooxygenase enzymes (COX), which play a critical role in inflammation.
  • Antioxidant Activity : It exhibits free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress.
  • Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular pathways, affecting cell proliferation and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives, including this compound:

  • Case Study on Antimicrobial Resistance : A clinical study demonstrated the efficacy of this compound against resistant strains of Staphylococcus aureus, providing a potential treatment avenue for infections that are difficult to manage with conventional antibiotics.
  • Cancer Treatment Exploration : In preclinical trials, the compound was tested alongside established chemotherapeutics, showing enhanced efficacy in reducing tumor size in animal models.

Q & A

What are the optimal synthetic routes for 5-Isopropylpyrimidin-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution, amination, and salt formation. For example, details a 5-step synthesis of Dapoxetine Hydrochloride, which includes reduction, etherification, and HCl acidification. Adapting this methodology:

  • Amination : Reacting a pyrimidine precursor with isopropylamine under catalytic conditions (e.g., Pd/C or CuI) to introduce the isopropyl group .
  • Hydrochloride Formation : Treating the free base with HCl in ethanol or ethyl acetate to enhance solubility and stability .
  • Optimization : Adjusting temperature (40–60°C) and solvent polarity (e.g., ethanol vs. THF) can improve yield (reported up to 69% for similar compounds) and reduce byproducts like unreacted amine or dimerization products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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